![molecular formula C6H13NO2 B555885 D-tert-Leucine CAS No. 26782-71-8](/img/structure/B555885.png)
D-tert-Leucine
Overview
Description
D-tert-Leucine is used for the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters .
Synthesis Analysis
This compound can be synthesized using various methods. Enzymatic cascade systems for D-amino acid synthesis have been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods . A biocatalysis preparation method of this compound has been reported, which uses a Symbiobacterium thermophilum internal compensation-diaminopimelate dehydrogenase (StDAPDH) mutant . Another method involves the preparation of enantiomerically pure L-tert-leucine and this compound from (DL)-tert-leucine by diastereomeric salt formation using dibenzoyl-d-tartaric acid as the resolving agent .
Molecular Structure Analysis
The molecular formula of this compound is C6H13NO2 . It has a molecular weight of 131.17 .
Chemical Reactions Analysis
This compound is used in the synthesis of amino acids, particularly in the synthesis of aldehydes by double alkylation of unsaturated aldimines of tert-Leu esters . A highly diastereoselective acetate aldol reaction has been developed that uses a tert-leucine-derived thiazolidinethione auxiliary and dichlorophenylborane .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of ≥300 °C . It has a molecular weight of 131.17 .
Scientific Research Applications
Enzymatic Production and Characterization
Enzymatic Synthesis
D-tert-Leucine is produced enzymatically using leucine dehydrogenase (LeuDH) in various microbial systems, such as Escherichia coli, for efficient conversion. These studies highlight the effectiveness of microbial synthesis of this compound from α-keto acids, emphasizing its potential in industrial-scale production (Jia et al., 2021); (Zhu et al., 2016).
Biocatalytic Efficiency Improvement
Research has focused on enhancing the efficiency of the enzymes involved in this compound production, such as through directed evolution and mutation of LeuDH. This approach aims to improve the yield and efficiency of this compound synthesis (Hummel et al., 2003); (Zhou et al., 2021).
Stereospecific Transport and Utilization
Studies have investigated the stereospecific transport of tert-leucine in biological systems, suggesting its potential applications in studying amino acid transport mechanisms (Christensen et al., 1963).
Pharmaceutical Applications
this compound is used in pharmaceutical synthesis due to its unique structural properties. It serves as a building block in the synthesis of various pharmaceutically active compounds (Bommarius et al., 1995).
Cold-Adapted Enzymatic Production
Research on cold-adapted LeuDH from marine bacteria highlights the potential of this compound synthesis in extreme environmental conditions, offering novel industrial applications (Jiang et al., 2016).
Enzyme-Assisted Synthesis
Various enzyme-assisted methods have been developed for the efficient production of this compound, utilizing different enzymes and substrates to achieve high enantiomeric purity (Laumen et al., 2001).
Optimization of Production Conditions
Studies have focused on optimizing the production conditions for L-tert-Leucine, a derivative of this compound, in genetically engineered E. coli. This involves manipulating factors such as temperature, pH, and substrate concentration to maximize yield (Jiang et al., 2017).
Thermostable Enzymes for Industrial Use
The development of thermostable LeuDH enzymes for L-tert-Leucine production suggests the potential for high-temperature industrial processes, increasing the efficiency and stability of the synthesis process (Ouyang et al., 2020).
Chiral Resolution and Measurement
Techniques for the chiral resolution and measurement of synthetic this compound highlight its significance in the synthesis of enantiomerically pure compounds, essential in pharmaceutical applications (Wang et al., 1995).
Biocatalysis in Pharmaceutical Synthesis
Biocatalysis involving this compound is increasingly important in the pharmaceutical industry for creating complex chiral molecules. This area is expected to grow due to its advantages over traditional chemical synthesis (Bommarius et al., 1998).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
D-tert-Leucine, also known as ®-2-Amino-3,3-dimethylbutyric acid , is a chiral molecule that interacts with various targets in the bodyLeucine, a closely related amino acid, is known to interact with the l-type amino acid transporter (lat1) .
Mode of Action
It’s known that leucine and its derivatives can be taken up by cells via various transporters, including lat1 . The acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1)
Biochemical Pathways
Leucine and its derivatives are known to be involved in various metabolic processes inside cells, such as mtor signaling . The low δ2H values of leucine and valine, as well as the consistent 2H-depletion of valine relative to leucine in glucose-grown organisms, may be attributed in part to low pyruvate δ2H values .
Pharmacokinetics
It’s known that the acetylation of leucine can enhance its pharmacokinetic properties . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine
Result of Action
It’s known that leucine and its derivatives can bypass lat1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells
Action Environment
It’s known that the enantiomers of n-acetyl-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters
properties
IUPAC Name |
(2R)-2-amino-3,3-dimethylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDBDJFLKKQMCM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426193 | |
Record name | D-tert-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26782-71-8 | |
Record name | D-tert-Leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26782-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-D-valine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026782718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-tert-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-D-VALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3L3QZA16M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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